Phenyl 4-bromobenzenesulfonate
Overview
Description
Phenyl 4-bromobenzenesulfonate, also known as PBB, is a chemical compound that belongs to the sulfonate family . It has a molecular formula of C12H9BrO3S and a molecular weight of 313.167 g/mol .
Synthesis Analysis
PBB can be synthesized by linking various sulfonate esters to a benzenesulfonamide fragment via hydrazone. Another method involves the reaction of phenol with 4-bromobenzenesulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of PBB consists of a phenyl group attached to a 4-bromobenzenesulfonate group . The average mass of the molecule is 313.167 Da and the monoisotopic mass is 311.945557 Da .Chemical Reactions Analysis
PBB can react with phenyl-, 4-tert-butylphenyl-, 4-vinylphenyl-, and biphenylboronic acids in the presence of Pd(PPh3)4 catalyst . More research is needed to fully understand the range of chemical reactions PBB can undergo.Physical and Chemical Properties Analysis
PBB is a white crystalline solid that is soluble in most organic solvents, such as methanol, ethanol, and acetone. It has a melting point of 130-134°C and a boiling point of 390-400°C. PBB is stable under normal conditions, but may decompose at high temperatures.Scientific Research Applications
Synthesis and Catalysis
Phenyl 4-bromobenzenesulfonate finds application in synthesis and catalysis. A study by Bheeter, Bera, & Doucet (2012) demonstrated its use in palladium-catalyzed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives. The researchers found that electron-donating substituents favor this reaction, indicating its potential in creating specific molecular structures.
Pharmaceutical Intermediates
In the pharmaceutical field, compounds related to this compound are used in the synthesis of resolving agents for amino acids. Xiu-lan (2009) synthesized (+)-1-phenylethanesulfonate, a derivative of this compound, for this purpose (Xiu-lan, 2009).
Supramolecular Chemistry
This compound also plays a role in the study of noncovalent interactions in supramolecular architectures. Andleeb et al. (2018) investigated a series of solid-state structures of 2- and 4-formylphenyl arylsulfonates, including 4-bromobenzenesulfonate, to understand the role of halogen-bonding interactions in their supramolecular assembly (Andleeb et al., 2018).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives are utilized in catalysis. For instance, Goodman & Detty (2004) used related selenoxides as catalysts for bromination of organic substrates, highlighting the compound's utility in facilitating chemical reactions (Goodman & Detty, 2004).
Material Science
In material science, derivatives of this compound are used in the synthesis of nonlinear optical (NLO) materials. Ogawa et al. (2008) studied the property variation in NLO materials caused by anion exchange using derivatives of this compound, demonstrating its relevance in developing new compounds with enhanced properties (Ogawa et al., 2008).
Environmental Applications
This compound is also significant in environmental applications. Bennett et al. (2008) demonstrated the use of a catalyst sequestered in a xerogel for brominations with hydrogen peroxide and sodium bromide in an aqueous environment, indicating the compound's potential in green chemistry (Bennett et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
phenyl 4-bromobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYXAYIIDXKEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281871 | |
Record name | Phenyl 4-bromobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-14-1 | |
Record name | 5455-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 4-bromobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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